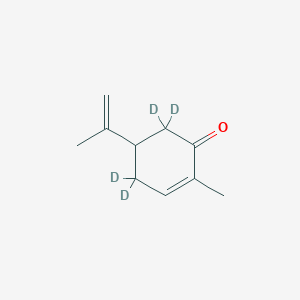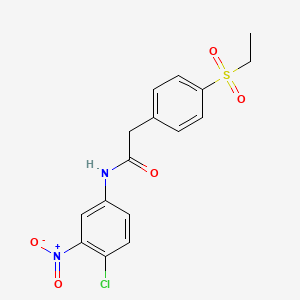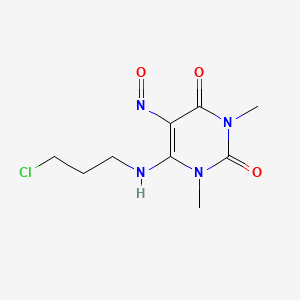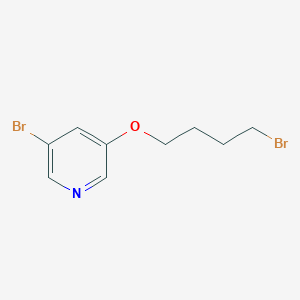
Pantoprazole-d7 Sodium Salt (d6 Major)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pantoprazole-d7 Sodium Salt (d6 Major) is a deuterated form of Pantoprazole, a proton pump inhibitor used primarily to treat conditions such as gastroesophageal reflux disease (GERD) and Zollinger-Ellison syndrome. The deuterated version is often used in scientific research to study the pharmacokinetics and metabolic pathways of Pantoprazole, as the deuterium atoms can provide more detailed insights through techniques like mass spectrometry .
Métodos De Preparación
The synthesis of Pantoprazole-d7 Sodium Salt (d6 Major) involves several steps, starting with the preparation of deuterated intermediates. One common method includes the condensation of 5-difluoromethoxy-2-mercaptobenzimidazole with 2-chloromethyl-3,4-dimethoxypyridinium hydrochloride to form a sulfoxide intermediate. This intermediate is then oxidized using reagents like m-chloroperoxybenzoic acid in dichloromethane to yield Pantoprazole . Industrial production methods focus on optimizing yield and purity while minimizing the use of hazardous reagents and solvents .
Análisis De Reacciones Químicas
Pantoprazole-d7 Sodium Salt (d6 Major) undergoes various chemical reactions, including:
Oxidation: The sulfoxide intermediate can be further oxidized to a sulfone, although this is usually an unwanted side reaction.
Reduction: The compound can be reduced back to its sulfide form under specific conditions.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include m-chloroperoxybenzoic acid for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions but typically include sulfoxides and sulfones .
Aplicaciones Científicas De Investigación
Pantoprazole-d7 Sodium Salt (d6 Major) is widely used in scientific research, particularly in:
Chemistry: Used as a reference standard in mass spectrometry to study the metabolic pathways of Pantoprazole.
Biology: Helps in understanding the interaction of Pantoprazole with biological molecules.
Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of Pantoprazole.
Industry: Employed in the development of new proton pump inhibitors and other related pharmaceuticals
Mecanismo De Acción
Pantoprazole-d7 Sodium Salt (d6 Major) works by inhibiting the (H+, K+)-ATPase enzyme, also known as the proton pump, in the gastric parietal cells. This inhibition prevents the final step in gastric acid production, leading to a significant reduction in acid secretion. The binding of Pantoprazole to the enzyme is irreversible, meaning that new enzyme must be synthesized for acid production to resume .
Comparación Con Compuestos Similares
Pantoprazole-d7 Sodium Salt (d6 Major) is unique due to its deuterium labeling, which provides advantages in research applications. Similar compounds include:
Omeprazole: Another proton pump inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Lansoprazole: Known for its rapid onset of action compared to Pantoprazole.
Rabeprazole: Offers a different metabolic pathway, making it useful for comparative studies.
Pantoprazole-d7 Sodium Salt (d6 Major) stands out due to its enhanced stability and the ability to provide more detailed analytical data in research settings .
Propiedades
Fórmula molecular |
C16H14F2N3NaO4S |
|---|---|
Peso molecular |
413.4 g/mol |
Nombre IUPAC |
sodium;2-[dideuterio-[5,6-dideuterio-3-(deuteriomethoxy)-4-(trideuteriomethoxy)pyridin-2-yl]methyl]sulfinyl-5-(difluoromethoxy)benzimidazol-1-ide |
InChI |
InChI=1S/C16H14F2N3O4S.Na/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16;/h3-7,15H,8H2,1-2H3;/q-1;+1/i1D3,2D,5D,6D,8D2; |
Clave InChI |
YNWDKZIIWCEDEE-LZMCRMDUSA-N |
SMILES isomérico |
[2H]COC1=C(C(=C(N=C1C([2H])([2H])S(=O)C2=NC3=C([N-]2)C=CC(=C3)OC(F)F)[2H])[2H])OC([2H])([2H])[2H].[Na+] |
SMILES canónico |
COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC(F)F)OC.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-chloro-5-[(3,5-dimethylbenzoyl)amino]benzoate](/img/structure/B13856156.png)
![S,S'-([1,1'-Biphenyl]-4,4'-diylbis(methylene)) Dimethanesulfonothioate](/img/structure/B13856161.png)



![1-N-[3-(dimethylamino)phenyl]-6-methylisoquinoline-1,5-diamine](/img/structure/B13856177.png)


![P-[(1R,2R)-1,2-Dihydroxypropyl]phosphonic Acid Bis(phenylmethyl) Ester](/img/structure/B13856192.png)
![3-[3-[(2-Methylpropan-2-yl)oxy]-3-oxopropoxy]benzoic acid](/img/structure/B13856196.png)




